

D-CS319: A Metallo-β-Lactamase Inhibitor, Not an In Vivo Imaging Agent

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Compound of Interest		
Compound Name:	D-CS319	
Cat. No.:	B15567506	Get Quote

Extensive research indicates that **D-CS319** is not a fluorescent probe or agent intended for in vivo imaging studies. Instead, scientific literature and databases consistently identify **D-CS319**, with the chemical name (3S, 5S)-5-(mercaptomethyl)tetrahydro-5H-thiazolo[4,3-b]thiazole-3-carboxylic acid, as a preclinical metallo- β -lactamase (MBL) inhibitor.[1][2] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β -lactam antibiotics. [3] **D-CS319** is designed to inhibit these enzymes, thereby restoring the efficacy of antibiotics against resistant bacterial infections.[3][4] Its mechanism of action involves the interaction of its free thiol group with the zinc ions in the active site of MBLs.

Given that **D-CS319** is not utilized for in vivo imaging, this document provides a generalized template for application notes and protocols for a hypothetical fluorescent probe, designated here as "Fluoroprobe-X," for in vivo imaging studies. Researchers, scientists, and drug development professionals can adapt this framework for their specific imaging agent of interest.

Application Notes: In Vivo Imaging with Fluoroprobe-X Introduction

Fluoroprobe-X is a near-infrared (NIR) fluorescent agent designed for the non-invasive imaging of a specific biological target or pathway in living organisms. Its spectral properties are optimized for deep tissue penetration and high signal-to-noise ratio, making it suitable for preclinical research in small animal models. These notes provide an overview of its application in oncology for monitoring tumor progression and therapeutic response.



Mechanism of Action

Fluoroprobe-X is conjugated to a targeting moiety that binds with high affinity to a specific cell surface receptor overexpressed in a particular cancer type. Upon binding, the probe is internalized, leading to an accumulation of the fluorescent signal within the tumor cells. The intensity of the fluorescence is directly proportional to the expression of the target receptor, providing a quantitative measure of tumor burden and receptor engagement by a therapeutic agent.

Applications

- Oncology: Tumor detection, monitoring tumor growth and metastasis, and assessing the efficacy of anti-cancer therapies.
- Inflammation: Imaging inflammatory processes in various disease models.
- Drug Development: Evaluating drug delivery, pharmacokinetics, and pharmacodynamics of targeted therapies.

Quantitative Data Summary

The following tables present typical quantitative data obtained from in vivo imaging studies using Fluoroprobe-X.

Table 1: In Vitro Characterization of Fluoroprobe-X

Parameter	Value
Excitation Wavelength (nm)	750
Emission Wavelength (nm)	780
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	250,000
Quantum Yield	0.15
In Vitro Cell Binding Affinity (Kd)	5 nM

Table 2: In Vivo Tumor Targeting Efficacy in a Xenograft Mouse Model



Time Post-Injection	Tumor-to-Muscle Ratio (TMR)
1 hour	1.5 ± 0.3
6 hours	3.2 ± 0.5
24 hours	5.8 ± 0.8
48 hours	4.5 ± 0.6

Experimental Protocols Cell-Based Assay for Fluoroprobe-X Binding

- Cell Culture: Culture target cancer cells (receptor-positive) and control cells (receptor-negative) in appropriate media until they reach 80-90% confluency.
- Incubation: Plate cells in a 96-well black-walled plate. Incubate the cells with varying concentrations of Fluoroprobe-X (e.g., 0.1 nM to 100 nM) in binding buffer for 1 hour at 37°C.
- Washing: Wash the cells three times with cold PBS to remove unbound probe.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Determine the binding affinity (Kd) by fitting the data to a one-site binding model using appropriate software.

In Vivo Imaging Protocol for a Xenograft Mouse Model

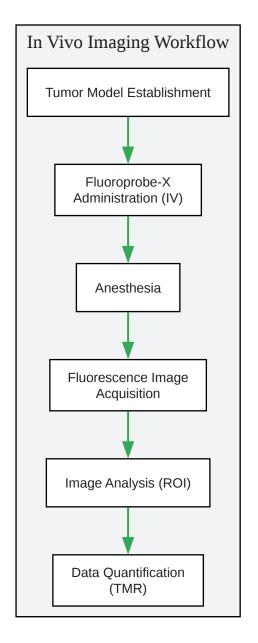
- Animal Model: Establish subcutaneous tumors in immunodeficient mice by injecting receptor-positive cancer cells. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Probe Administration: Administer Fluoroprobe-X to the mice via intravenous (tail vein) injection at a recommended dose (e.g., 10 nmol per mouse).
- Anesthesia: Anesthetize the mice using isoflurane (2-3% in oxygen) for the duration of the imaging procedure.

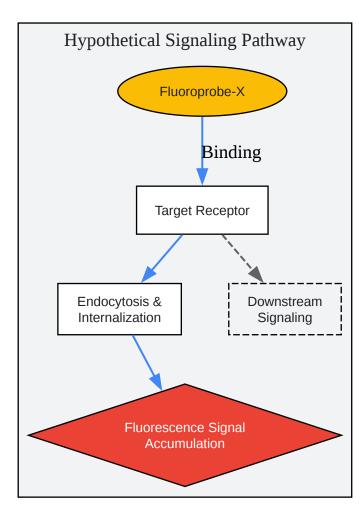


- Image Acquisition: Place the anesthetized mouse in an in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours).
- Image Analysis:
 - Draw regions of interest (ROIs) around the tumor and a contralateral muscle tissue area.
 - Quantify the average fluorescence intensity in each ROI.
 - Calculate the tumor-to-muscle ratio (TMR) to assess targeting specificity.

Visualizations







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